molecular formula C22H26N2O3 B368174 N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide CAS No. 1008690-49-0

N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide

Cat. No.: B368174
CAS No.: 1008690-49-0
M. Wt: 366.5g/mol
InChI Key: ZOBDIKIDRVYOKM-UHFFFAOYSA-N
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Description

“N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide” is a chemical compound with the linear formula C12H14N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H14N2O2 . This indicates that it contains 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Biological and Pharmacological Activities

Research on related acetamide and indole derivatives has highlighted their significant biological effects and potential pharmacological applications. For instance, studies have examined the biological impacts of various acetamide and formamide derivatives, noting their commercial importance and diverse biological responses, which vary both qualitatively and quantitatively among these chemicals. Such studies are essential for understanding the potential usage of these compounds in various applications, including therapeutic interventions (Kennedy, 2001).

Role in Cellular Protective Mechanisms

Compounds like N,N-dimethyltryptamine (DMT), an indole alkaloid, have been investigated for their roles beyond psychotropic effects, suggesting a broader biological function in cellular protection and immunity. Such research indicates that similar compounds could play significant roles in cellular protective mechanisms, potentially contributing to tissue regeneration and the modulation of immune responses (Frecska et al., 2013).

Neuroplasticity and Mental Health

The investigation into classical psychedelics and compounds like ketamine has shed light on their ability to induce neuroplastic changes in the brain, suggesting potential therapeutic applications for depression and other mental health conditions. These substances interact with primary receptors in the brain to induce synaptic, structural, and functional changes, especially in cortical areas involved in mood regulation (Aleksandrova & Phillips, 2021).

Environmental and Toxicological Studies

The degradation pathways and environmental impacts of pharmaceutical compounds, including acetaminophen and its analogs, have been extensively studied to understand their biotoxicity and the effectiveness of advanced oxidation processes for their removal from water sources. Such research is crucial for assessing the environmental safety and potential toxicological effects of chemical compounds (Qutob et al., 2022).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide” and similar compounds could be of interest in future research for the development of new therapeutic agents .

Properties

IUPAC Name

N-[5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-14-12-16(3)21-18(13-14)20(23-17(4)25)22(26)24(21)10-7-11-27-19-9-6-5-8-15(19)2/h5-6,8-9,12-13,20H,7,10-11H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDIKIDRVYOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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